molecular formula C15H19NO4 B7988002 trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid

Cat. No.: B7988002
M. Wt: 277.31 g/mol
InChI Key: WHBWAWHXIPKUMC-AAEUAGOBSA-N
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Description

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid: is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

One common synthetic route involves the reaction of a suitable piperidine precursor with benzyl chloroformate to introduce the benzyloxycarbonyl group, followed by oxidation to form the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and may include additional purification steps to ensure high purity.

Chemical Reactions Analysis

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to interact with specific sites on the target molecule. The carboxylic acid group can form hydrogen bonds and ionic interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to trans-1-(Benzyloxycarbonyl)-6-methylpiperidine-3-carboxylic acid include other piperidine derivatives with different substituents. For example:

Properties

IUPAC Name

(3S,6S)-6-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-7-8-13(14(17)18)9-16(11)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)/t11-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBWAWHXIPKUMC-AAEUAGOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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